molecular formula C9H10N4 B14139194 3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine CAS No. 38345-24-3

3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14139194
CAS No.: 38345-24-3
M. Wt: 174.20 g/mol
InChI Key: JXOOUYJGCVUXHI-UHFFFAOYSA-N
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Description

3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzyltriazole: Similar structure but lacks the phenylmethyl substitution.

    Phenyltriazole: Contains a phenyl group directly attached to the triazole ring.

    Methyltriazole: Features a methyl group instead of a phenylmethyl group.

Uniqueness

3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-benzyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-13-7-11-12-9(13)6-8-4-2-1-3-5-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOOUYJGCVUXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270191
Record name 3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38345-24-3
Record name 3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38345-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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